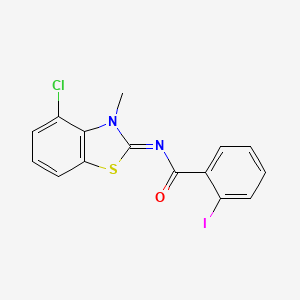

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide, also known as CMBI, is a novel small molecule inhibitor that has shown promising results in scientific research applications. The compound is synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Sedative-Hypnotic Activities

A study on 4-thiazolidinone derivatives explored their design, synthesis, and pharmacological evaluation as anticonvulsant agents. These compounds, containing essential functional groups for binding to benzodiazepine receptors, showed considerable anticonvulsant activity. One compound in particular induced significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in these effects (Faizi et al., 2017).

Anticancer Activity

Research into pro-apoptotic indapamide derivatives as anticancer agents revealed that certain compounds exhibited high proapoptotic activity against melanoma cell lines. These findings underscore the potential of similar structured compounds in developing new anticancer therapies (Yılmaz et al., 2015).

Photocatalytic Degradation

A study on the photodecomposition of propyzamide, a compound with structural similarity, investigated the use of TiO2-loaded adsorbent supports as photocatalysts. The results indicated that adsorbent supports could enhance the rate of mineralization and reduce the concentration of solution-phase intermediates, presenting a potential environmental application (Torimoto et al., 1996).

Photovoltaic Efficiency and Ligand-Protein Interactions

Further research into benzothiazolinone acetamide analogs investigated their vibrational spectra, electronic properties, and photovoltaic efficiency. These compounds showed good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, indicating their utility in renewable energy technologies. Additionally, molecular docking studies highlighted interactions with Cyclooxygenase 1, suggesting potential biological applications (Mary et al., 2020).

Wirkmechanismus

This compound is a derivative of the thiazolo[5,4-d]thiazole class of compounds . Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They have been recognized for their potential in the field of organic photovoltaics .

Eigenschaften

IUPAC Name |

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClIN2OS/c1-19-13-10(16)6-4-8-12(13)21-15(19)18-14(20)9-5-2-3-7-11(9)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREMLEKMSXLNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClIN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)

![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)

![tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2589135.png)

![6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2589138.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2589140.png)